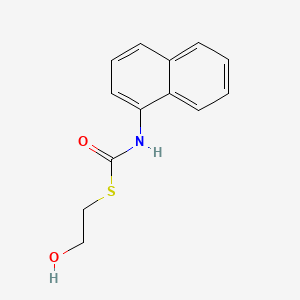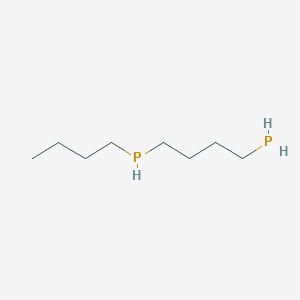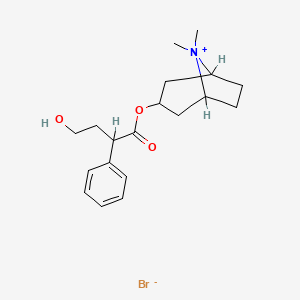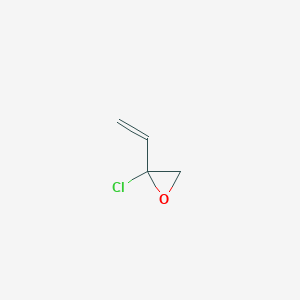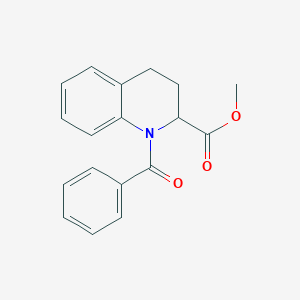
Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules. The structure of this compound includes a quinoline ring system, which is partially saturated, and a benzoyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate typically involves the acylation of 1,2,3,4-tetrahydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The resulting product is then esterified with methanol in the presence of an acid catalyst to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acylation reactions often use acyl chlorides and bases like pyridine.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pesticides, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-6-methyl-1,2,3,4-tetrahydroquinoline: Similar structure but with a methyl group at the 6-position.
Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Similar structure but with a carboxylate group at the 6-position.
Uniqueness
Methyl 1-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoyl group and the carboxylate ester makes it a versatile intermediate in organic synthesis and a potential candidate for drug development .
Properties
CAS No. |
73717-35-8 |
|---|---|
Molecular Formula |
C18H17NO3 |
Molecular Weight |
295.3 g/mol |
IUPAC Name |
methyl 1-benzoyl-3,4-dihydro-2H-quinoline-2-carboxylate |
InChI |
InChI=1S/C18H17NO3/c1-22-18(21)16-12-11-13-7-5-6-10-15(13)19(16)17(20)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3 |
InChI Key |
VDQAPCJGLNMLCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2N1C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
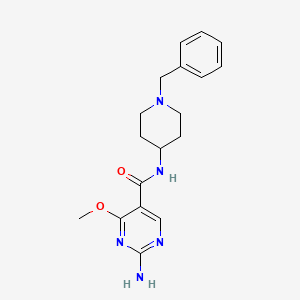
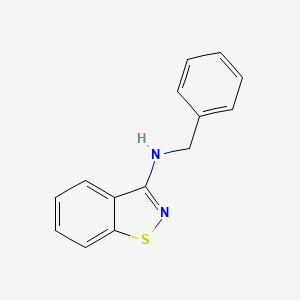
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
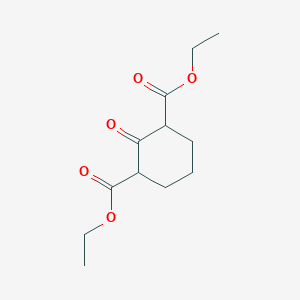
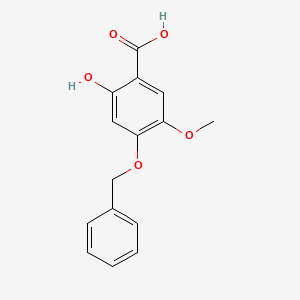
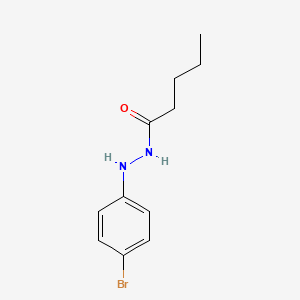

![3h-Spiro[2-benzofuran-1,3'-isochromen]-4'(1'h)-one](/img/structure/B14460158.png)
